molecular formula C8H7Cl2NO2 B041384 N-(2,4-dichloro-5-hydroxyphenyl)acetamide CAS No. 67669-19-6

N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Cat. No. B041384
CAS RN: 67669-19-6
M. Wt: 220.05 g/mol
InChI Key: KKTTWHOBHAIWDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,4-dichloro-5-hydroxyphenyl)acetamide and related compounds involves various chemical reactions, including acetylation, methylation, and Fries rearrangement. For instance, one synthesis route starts from 3-aminophenol, which undergoes acetylation and methylation to yield N-(4-acetyl-3-hydroxyphenyl)acetamide. This intermediate is then subjected to deacetylation, diazotization, and finally, Sandmeyer reaction to produce 4-Choloro-2-hydroxyacetophenone with an overall yield of about 44% (Teng Da-wei, 2011).

Molecular Structure Analysis

The molecular structure of N-(2,4-dichloro-5-hydroxyphenyl)acetamide and its derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, and X-ray crystallography. For example, the crystal and molecular structures of related compounds have been characterized, revealing intricate details about their geometrical parameters and hydrogen bonding interactions (Xinchen Chi et al., 2018).

Chemical Reactions and Properties

N-(2,4-dichloro-5-hydroxyphenyl)acetamide participates in various chemical reactions, leading to the formation of a wide range of compounds. For instance, it has been used as a precursor in the synthesis of angular heterocyclic compounds when reacted with aromatic amines (N. Agarwal & R. Mital, 1976). These reactions underscore the compound's versatility and potential in organic synthesis.

Scientific Research Applications

  • Organic Chemistry and Structural Studies : It serves as a useful compound for structural studies in organic chemistry. This compound has been particularly noted for its relevance in silylated derivatives studies which are significant in understanding various molecular structures and behaviors (Nikonov et al., 2016).

  • Pharmaceuticals and Drug Synthesis : N-(2,4-dichloro-5-hydroxyphenyl)acetamide is used as an intermediate in the synthesis of various drugs. Notably, it has been mentioned as an intermediate for the natural synthesis of antimalarial drugs and is a precursor in the synthesis of anti-tuberculosis drugs. These highlight its importance in creating medications that address significant global health issues (Magadum & Yadav, 2018; Latif et al., 1999).

  • Polymer Chemistry : It's used in the synthesis of new AB-type monomers for polybenzimidazoles, a type of high-performance polymer known for its robustness and stability in extreme conditions. This application is essential in materials science, especially for creating materials that need to withstand harsh environments (Begunov & Valyaeva, 2015).

  • Dye Production : As an intermediate, it plays a role in the production of azo disperse dyes. Its green synthesis approach using novel catalysts highlights the industry's move towards more sustainable and environmentally friendly production methods (Qun-feng, 2008).

  • Chemical Reactions and Combinatorial Libraries : The compound has been a part of various chemical reactions, including acylation, alkylation, and hydrolysis. It's also been synthesized as part of projects to generate combinatorial libraries, which are essential for the rapid screening and development of new compounds, particularly in drug discovery (Hocker & Giesecke, 2003; Davis & Healy, 2010).

Safety And Hazards

“N-(2,4-dichloro-5-hydroxyphenyl)acetamide” is classified as a hazard class IRRITANT . It has hazard statements H301-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(2,4-dichloro-5-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-4(12)11-7-3-8(13)6(10)2-5(7)9/h2-3,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTTWHOBHAIWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371068
Record name N-(2,4-Dichloro-5-hydroxyphenyl)acetamide
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Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichloro-5-hydroxyphenyl)acetamide

CAS RN

67669-19-6
Record name N-(2,4-Dichloro-5-hydroxyphenyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-hydroxyacetanilide
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Record name N-(2,4-Dichloro-5-hydroxyphenyl)acetamide
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Record name 2,4-dichloro-5-hydroxyacetanilide
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Record name 2',4'-Dichloro-5'-hydroxyacetanilide
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Record name N-(2,4-Dichloro-5-hydroxyphenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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